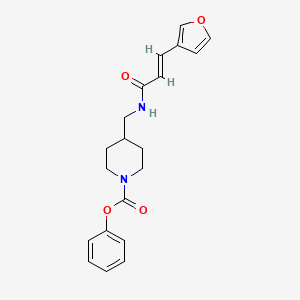

2-((5-(4-bromophenyl)oxazol-2-yl)thio)-N-(4-chlorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

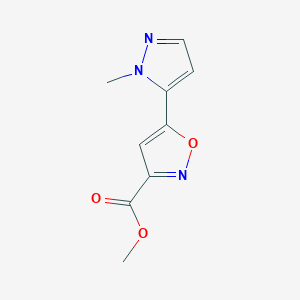

The compound "2-((5-(4-bromophenyl)oxazol-2-yl)thio)-N-(4-chlorophenyl)acetamide" is a heterocyclic molecule that contains an oxazole ring, a thioether linkage, and acetamide groups substituted with halogenated phenyl rings. This structure suggests potential biological activity, as similar compounds have been studied for their antimicrobial properties and enzyme inhibition capabilities .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from substituted or unsubstituted aromatic organic acids, which are converted into esters, hydrazides, and further cyclized to form the desired heterocyclic rings . The synthesis may also involve the use of reagents like N,N-dimethyl formamide (DMF) and sodium hydride (NaH) to facilitate the formation of the target compounds . The exact synthesis route for the compound is not detailed in the provided papers, but it likely follows similar synthetic strategies.

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using various spectroscopic methods such as FT-IR, (1)H NMR, and mass spectrometry, as well as computational tools like Gaussian09 software . The molecular geometry, vibrational frequencies, and electronic properties such as HOMO-LUMO analysis are typically reported to understand the stability and electronic distribution within the molecule . For instance, the dihedral angles between different rings and the orientation of substituents can significantly influence the molecular properties and potential biological activity .

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from their functional groups and electronic structure. The presence of acetamide groups and halogenated phenyl rings may allow for further chemical modifications or participate in biological interactions. The HOMO-LUMO analysis can indicate possible sites of nucleophilic and electrophilic attack, which is crucial for understanding the compound's reactivity in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are often characterized by their crystalline structure, intermolecular interactions, and solubility. For example, the crystal structure can be determined using single-crystal X-ray diffraction, revealing the presence of hydrogen bonds and other stabilizing interactions within the lattice . The solubility in various solvents can affect the compound's application in biological assays and its potential as a pharmaceutical agent. The first hyperpolarizability of similar compounds suggests their suitability for nonlinear optical (NLO) studies, which is an important physical property for materials science applications .

Scientific Research Applications

Analgesic Properties and Toxicity Assessment

The research by Bărbuceanu et al. (2020) focused on the synthesis, analgesic properties, and toxicity assessment of new compounds from the oxazol-5(4H)-ones class, which share structural similarities with 2-((5-(4-bromophenyl)oxazol-2-yl)thio)-N-(4-chlorophenyl)acetamide. The study highlighted the low toxicity of these compounds and their analgesic activities, as demonstrated by pharmacological tests and the absence of cytohistopathological aspects linked to inflammatory, neoplastic, or cytotoxic processes in preserved organs collected from mice (Bărbuceanu et al., 2020).

Antimalarial Activity and Structural Relationships

Werbel et al. (1986) discussed the synthesis and quantitative structure-activity relationships of a series of compounds structurally related to 2-((5-(4-bromophenyl)oxazol-2-yl)thio)-N-(4-chlorophenyl)acetamide, exhibiting antimalarial activity and potency against Plasmodium berghei in mice. This research not only demonstrated the compounds' potential for treating malaria but also emphasized the significance of structural features in enhancing antimalarial activity (Werbel et al., 1986).

Anti-inflammatory Agents

Singh et al. (2008) synthesized and evaluated a series of compounds, including those structurally similar to 2-((5-(4-bromophenyl)oxazol-2-yl)thio)-N-(4-chlorophenyl)acetamide, for their anti-inflammatory properties. The study highlighted moderate to good activity against carrageenan-induced edema in albino rats and established the compounds' structures based on spectral data (Singh et al., 2008).

properties

IUPAC Name |

2-[[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(4-chlorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrClN2O2S/c18-12-3-1-11(2-4-12)15-9-20-17(23-15)24-10-16(22)21-14-7-5-13(19)6-8-14/h1-9H,10H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGDWELAMZNUOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(O2)SCC(=O)NC3=CC=C(C=C3)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-(4-bromophenyl)oxazol-2-yl)thio)-N-(4-chlorophenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-(2,3-Dimethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2506095.png)

![N-(2-benzoyl-4-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2506099.png)

![(4-isopropoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2506101.png)

![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2506102.png)

![5-cyclopropyl-2-(4-(2,5-dimethylbenzoyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2506106.png)

![3-[(2-chloro-6-fluorophenyl)methyl]-9-(3-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2506107.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2506112.png)